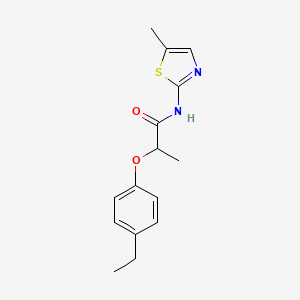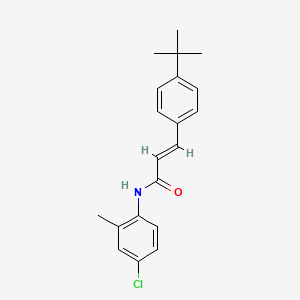![molecular formula C22H23Cl2N3O B4615485 2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)
2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide
Overview
Description
The compound 2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide is a synthetic molecule characterized by the presence of a cyano group, a cycloheptyl ring, and a pyrrol-2-yl moiety with a 2,4-dichlorobenzyl substitution. These structural features suggest potential for a variety of chemical reactions and properties.
Synthesis Analysis
Synthesis of structurally similar acrylamides typically involves condensation reactions under basic conditions. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic condition, indicating a potential synthetic route for related compounds (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is typically characterized using NMR spectroscopy and single crystal X-ray diffraction, providing insights into the arrangement of atoms and the molecular conformation. For instance, the structure of similar compounds has been determined to reveal the spatial arrangement essential for understanding reactivity and interactions (Quiroga et al., 2010).
Chemical Reactions and Properties
Acrylamides undergo various chemical reactions, including cycloadditions, which can lead to the formation of complex heterocyclic structures. The Diels-Alder reaction is a common method used to synthesize cyclic compounds from acrylamides, indicating the versatility of these compounds in synthetic chemistry (Kawanami et al., 1987).
Physical Properties Analysis
Physical properties such as solubility, melting point, and photoluminescence are crucial for understanding the behavior of chemical compounds. For acrylamides, these properties can be influenced by the specific substituents and structural configuration, affecting their application and functionality in various fields (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of acrylamides, including reactivity, stability, and interactions with other molecules, are influenced by their functional groups. Studies on similar compounds have explored these properties through spectroscopic analysis and theoretical calculations, providing insights into the electronic structure and potential chemical behavior (Rawat & Singh, 2015).
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Preparation of Selenazinones : 2-Cyano-3-hydroseleno-3-(methylthio)acrylamide reacts with carbonyl compounds to give 2,3-dihydro-4H-1,3-selenazin-4-ones, showcasing a method for synthesizing selenazinones which could be related to the chemical transformations of cyanoacrylamides (Yokoyama et al., 1986).
Herbicidal Activities : A study on 2-cyanoacrylates with a chlorothiazolyl group demonstrated significant herbicidal activities, highlighting the potential agricultural applications of cyanoacrylamide derivatives (Wang et al., 2004).
Antioxidant and Neuroprotective Activities
Novel Indane-Amide Derivatives : The synthesis of novel indane-amide containing pyrazole, pyrimidine, and other derivatives from 2-cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide, explored for their antioxidant activities, indicates the importance of cyanoacrylamides in developing potential therapeutic agents (Mohamed & El-Sayed, 2019).
Structure Determination and Chemical Interactions
X-ray Diffraction for Cyanoacrylamide Derivatives : The synthesis and structure determination of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide using NMR spectroscopy and X-ray diffraction illustrates the methods used in elucidating the structures of complex cyanoacrylamides (Kariuki et al., 2022).
properties
IUPAC Name |
(E)-2-cyano-N-cycloheptyl-3-[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O/c23-18-10-9-16(21(24)13-18)15-27-11-5-8-20(27)12-17(14-25)22(28)26-19-6-3-1-2-4-7-19/h5,8-13,19H,1-4,6-7,15H2,(H,26,28)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKKRQNJKPLAAY-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=CC2=CC=CN2CC3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C(=C/C2=CC=CN2CC3=C(C=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)
![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)
![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)

![6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)
![3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4615496.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4615497.png)